molecular formula C15H15N3O3 B2960038 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034299-39-1

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2960038
CAS No.: 2034299-39-1
M. Wt: 285.303
InChI Key: GCPFHMWWAROFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and others. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and others. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources I found .

Scientific Research Applications

Transformations of Heterocyclic Compounds

The acid-catalyzed transformations of certain furan derivatives, leading to the synthesis of new heterocyclic systems, show the potential of these compounds in creating novel chemical entities. For instance, derivatives of the fused heterocyclic system pyrrolo[1,2-a][1,4]diazocine were obtained through furan ring recyclization, indicating the versatility of such compounds in synthetic chemistry (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, exhibited strong DNA affinity and significant in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum, showcasing the potential of furan-based compounds in the development of new antiprotozoal drugs (Ismail et al., 2004).

Synthesis and Properties of Heterocycles

The preparation of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent transformation into thiazolo[5,4-f]quinoline derivatives through electrophilic and nucleophilic substitution reactions further demonstrate the chemical diversity and synthetic utility of furan derivatives in creating complex heterocyclic structures (El’chaninov & Aleksandrov, 2017).

Amplifiers of Phleomycin

Furan and pyridinyl derivatives were synthesized and evaluated as amplifiers of phleomycin against Escherichia coli, indicating the potential application of these compounds in enhancing the efficacy of existing antibiotics and contributing to the development of novel antibacterial strategies (Brown & Cowden, 1982).

Imaging of Reactive Microglia

A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed using a furan-carboxamide derivative. This compound provides a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is not available in the sources I found .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” are not available in the sources I found .

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFHMWWAROFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.